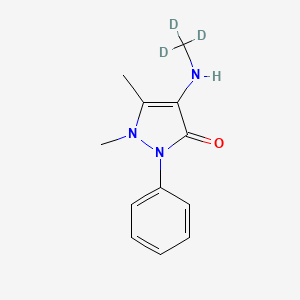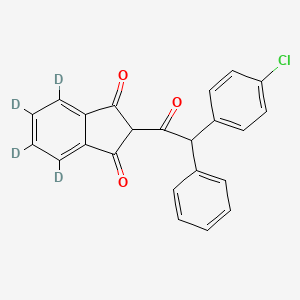
(+/-)-Chlorophacinone-d4 (indanedione-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Chlorophacinone-d4 (indanedione-d4) is a deuterated form of chlorophacinone, a widely used anticoagulant rodenticide. The deuterium labeling in this compound is used to trace and study the metabolic pathways and environmental fate of chlorophacinone. This compound is particularly valuable in research due to its stability and the ability to distinguish it from non-deuterated analogs in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Chlorophacinone-d4 (indanedione-d4) typically involves the introduction of deuterium atoms into the chlorophacinone molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents, under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of chlorophacinone can directly incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The process may involve:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the deuterated product.
化学反応の分析
Types of Reactions
(+/-)-Chlorophacinone-d4 (indanedione-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The aromatic ring in the compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(+/-)-Chlorophacinone-d4 (indanedione-d4) has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the biotransformation of chlorophacinone in organisms.
Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.
Industry: Used in the development of rodenticides and studying their environmental impact.
作用機序
The mechanism of action of (+/-)-Chlorophacinone-d4 (indanedione-d4) involves its role as an anticoagulant. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This inhibition leads to a decrease in clotting factors, resulting in prolonged bleeding and ultimately, the death of the target organism. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its interaction with molecular targets.
類似化合物との比較
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action.
Brodifacoum: A more potent anticoagulant with a longer duration of action.
Difenacoum: Similar to chlorophacinone but with different pharmacokinetic properties.
Uniqueness
(+/-)-Chlorophacinone-d4 (indanedione-d4) is unique due to its deuterium labeling, which provides distinct advantages in research. The deuterium atoms make it possible to differentiate this compound from its non-deuterated counterparts in analytical studies, allowing for precise tracking and analysis of its behavior in biological and environmental systems.
特性
分子式 |
C23H15ClO3 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)-2-phenylacetyl]-4,5,6,7-tetradeuterioindene-1,3-dione |
InChI |
InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H/i4D,5D,8D,9D |
InChIキー |
UDHXJZHVNHGCEC-DOGSKSIHSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)
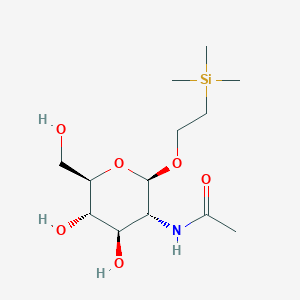
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
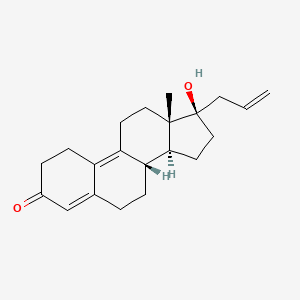


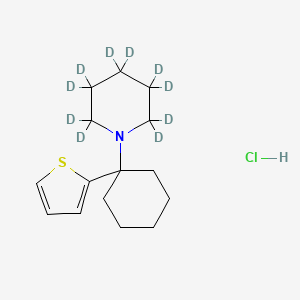

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
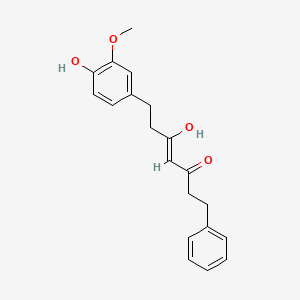
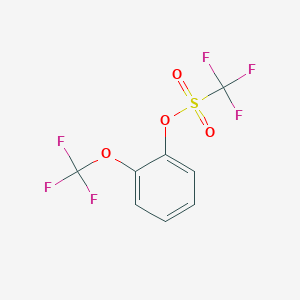
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

